Piperidin-1-YL benzoate

Vue d'ensemble

Description

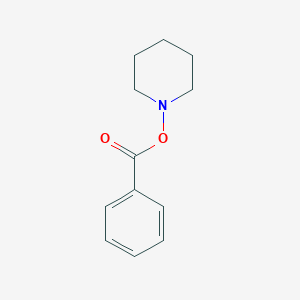

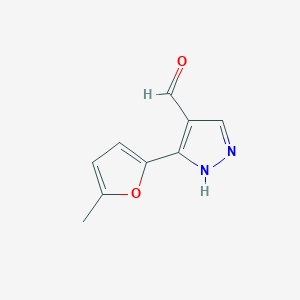

Piperidin-1-YL benzoate is a compound with the molecular formula C12H15NO21. It is also known by other names such as BENZOIC ACID PIPERIDIN-1-YL ESTER and 1-(Benzoyloxy)piperidine1.

Molecular Structure Analysis

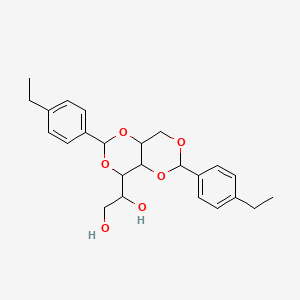

The molecular structure of Piperidin-1-YL benzoate consists of a piperidine ring attached to a benzoate group1. The compound has a molecular weight of 205.25 g/mol1. Its InChIKey, a unique identifier for chemical substances, is XXZBTNPVRWWWPI-UHFFFAOYSA-N1.

Physical And Chemical Properties Analysis

Piperidin-1-YL benzoate has a molecular weight of 205.25 g/mol1. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 31. The compound also has a Rotatable Bond Count of 31. Its Exact Mass and Monoisotopic Mass are both 205.110278721 g/mol1. The Topological Polar Surface Area of the compound is 29.5 Ų1.

Applications De Recherche Scientifique

Enhancing Memory and Cognitive Functions

Piperidin-1-YL benzoate derivatives have been explored for their potential in enhancing cognitive functions. For instance, a study on a drug that facilitates glutamatergic transmission in the brain, found that intraperitoneal injections of this drug markedly increased the degree and duration of long-term potentiation in rats, suggesting a potential application in memory enhancement and cognitive functions (Stäubli et al., 1994).

Corrosion Inhibition

Piperidin-1-YL benzoate derivatives have been investigated for their role in corrosion inhibition, particularly on iron surfaces. A study in 2018 explored the interaction of these derivatives with iron, finding that they could effectively inhibit corrosion, highlighting their potential application in materials science and engineering (Belghiti et al., 2018).

Antibacterial Applications

Certain compounds of Piperidin-1-YL benzoate have been synthesized and evaluated for their antibacterial activities. Research has shown that these compounds are effective against both Gram-positive and Gram-negative bacteria, indicating their potential as new classes of antibacterial agents (He et al., 2003).

Acetylcholinesterase Inhibition

Studies have explored the use of Piperidin-1-YL benzoate derivatives as inhibitors of acetylcholinesterase, an enzyme involved in neurotransmission. These compounds have shown potential as anti-acetylcholinesterase agents, which could be significant in treating conditions like Alzheimer's disease (Sugimoto et al., 1995).

Antimicrobial Activity in Agriculture

Derivatives of Piperidin-1-YL benzoate have been studied for their antimicrobial properties against pathogens affecting tomato plants. These studies have shown that these compounds can be effective in controlling bacterial andfungal pathogens in agriculture, suggesting their potential use in plant protection and yield enhancement (Vinaya et al., 2009).

Enhancing Intestinal Absorption

Research has shown that Piperidin-1-YL benzoate derivatives can affect the absorptive functions of the intestine. A study found that piperine, a derivative, significantly stimulated the activity of gamma-glutamyl transpeptidase, enhanced the uptake of amino acids, and increased lipid peroxidation in rat jejunal cells. These findings suggest potential applications in enhancing drug absorption and nutrient uptake (Johri et al., 1992).

Cancer Treatment Research

Piperidin-1-YL benzoate compounds have been evaluated for their potential application in cancer treatment. A study on novel anaplastic lymphoma kinase inhibitors, which included Piperidin-1-YL benzoate derivatives, indicated potential applications in cancer pharmacotherapy (Teffera et al., 2013).

Local Anesthetic Properties

Alkynylpiperidine derivatives, related to Piperidin-1-YL benzoate, have been studied for their local anesthetic properties. Research has indicated that these compounds can be more effective than traditional anesthetics like lidocaine and novocaine, suggesting their use in medical anesthesia (Zhumakova et al., 2021).

Anti-Seizure Effects

Piperidin-1-YL benzoate derivatives have been explored for their anti-seizure properties. Piperine, for instance, was found to exert significant anti-seizure effects through the activation of the TRPV1 receptor in mice, offering insights into new treatment avenues for epilepsy (Chang-Yuan Chen et al., 2013)

Propriétés

IUPAC Name |

piperidin-1-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(11-7-3-1-4-8-11)15-13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZBTNPVRWWWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460874 | |

| Record name | 1-(Benzoyloxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidin-1-YL benzoate | |

CAS RN |

5542-49-4 | |

| Record name | 1-(Benzoyloxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate](/img/structure/B1609686.png)

![(4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine](/img/structure/B1609695.png)

![2-[1-(3-Fluorophenyl)ethoxy]-6-(1-piperazinyl)pyrazine](/img/structure/B1609703.png)